Desethylene ciprofloxacin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLULTURYPAERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145701 | |

| Record name | Ciprofloxacin-7-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103222-12-4 | |

| Record name | Ciprofloxacin-7-ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin-7-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLENECIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Desethylene ciprofloxacin

Introduction

Desethylene ciprofloxacin (B1669076) is a primary metabolite of ciprofloxacin, a widely utilized broad-spectrum fluoroquinolone antibiotic.[1][2][3] It is also recognized as a degradation product of ciprofloxacin, which can be formed through processes such as advanced oxygenation in wastewater treatment.[2] While it exhibits antibacterial properties, its activity is less potent than the parent compound, ciprofloxacin.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Desethylene ciprofloxacin for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

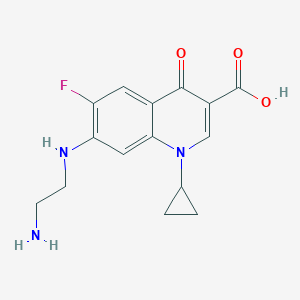

This compound, systematically named 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, is a derivative of ciprofloxacin where the piperazine (B1678402) ring is opened.[5][6]

-

IUPAC Name: 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[5][6]

-

Synonyms: Ciprofloxacin-7-ethylenediamine, Desethyleneciprofloxacin, 7-Aea-ciprofloxcin[5]

-

CAS Number: 103222-12-4 (free base)[5], 528851-31-2 (hydrochloride salt)[1][2][6]

-

SMILES: FC1=CC2=C(C=C1NCCN)N(C3CC3)C=C(C(O)=O)C2=O[2]

-

InChI Key: ODOFTUIHVVTJRI-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Weight | 305.30 g/mol | 341.8 g/mol | [2][5] |

| Exact Mass | 305.11756954 Da | 341.0942473 Da | [5][6] |

| Melting Point | Not available | >240°C (decomposes) | [7] |

| Solubility | Not available | Slightly soluble in DMSO, Methanol, and Water | [7] |

| λmax | Not available | 278 nm | [2] |

| Topological Polar Surface Area | 95.7 Ų | 95.7 Ų | [5][6] |

Synthesis

The synthesis of this compound hydrochloride can be achieved from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[8] While detailed protocols are proprietary, the general approach involves the nucleophilic substitution of the chlorine atom at the C-7 position with ethylenediamine.

Biological Activity and Metabolism

This compound is a known metabolite of ciprofloxacin, formed in the liver.[3] Ciprofloxacin itself is a potent antibacterial agent that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair.[10] By inhibiting these enzymes, ciprofloxacin leads to the cessation of cell division and ultimately bacterial cell death.[9] this compound retains some antibacterial activity, though it is less effective than ciprofloxacin.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ciprofloxacin-7-ethylenediamine | C15H16FN3O3 | CID 63000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Desethyleneciprofloxacin monohydrochloride | C15H17ClFN3O3 | CID 69239765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]

- 8. This compound, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Desethylene Ciprofloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene ciprofloxacin (B1669076) is a primary metabolite and significant degradation product of the widely used fluoroquinolone antibiotic, ciprofloxacin. Its presence in biological and environmental samples necessitates a thorough understanding of its chemical properties, biological activity, and analytical quantification. This technical guide provides an in-depth overview of desethylene ciprofloxacin, consolidating its physicochemical properties, outlining its metabolic formation, and detailing experimental protocols for its analysis. This document is intended to serve as a core resource for professionals in pharmaceutical research and development, environmental science, and analytical chemistry.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic that is extensively used to treat a variety of bacterial infections.[1] Following administration, ciprofloxacin is partially metabolized in the liver, giving rise to several metabolites, with this compound being one of the most significant.[2][3] This compound is also formed through the degradation of ciprofloxacin in wastewater via processes such as advanced oxygenation and chlorination.[4] As a major metabolite, this compound exhibits antibacterial activity and is a crucial analyte in pharmacokinetic and environmental monitoring studies.[5] A comprehensive understanding of its properties is therefore essential for evaluating the overall efficacy, safety, and environmental impact of ciprofloxacin.

Chemical and Physical Properties

This compound is available commercially as both a free base and a hydrochloride salt. The hydrochloride form is more commonly used in research due to its improved solubility and stability.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 103222-12-4 | 528851-31-2 |

| Molecular Formula | C₁₅H₁₆FN₃O₃ | C₁₅H₁₆FN₃O₃ • HCl |

| Molecular Weight | 305.31 g/mol | 341.77 g/mol [6] |

| Appearance | - | White to pale green solid[7] |

| Melting Point | - | >240°C (decomposes)[7] |

| Boiling Point | 550.2°C (Predicted) | - |

| Solubility | - | Slightly soluble in DMSO, Methanol, and Water[7] |

| UV Maximum (λmax) | - | 278 nm[4] |

| Storage Temperature | - | -20°C[7] |

Biological Activity and Metabolism

Mechanism of Action

As a fluoroquinolone derivative, this compound is understood to exert its antibacterial effect through the same mechanism as its parent compound, ciprofloxacin. This involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.

Metabolic Pathway

This compound is a product of the metabolism of ciprofloxacin, primarily through modifications of the piperazinyl group.[3] The formation of this metabolite is a key aspect of the pharmacokinetic profile of ciprofloxacin.

Caption: Formation of this compound.

Pharmacokinetics

Studies in critically ill patients have shown that the metabolic ratio of this compound to ciprofloxacin can be influenced by factors such as age and creatinine (B1669602) clearance.[7][8] The transformation to this compound has been observed to decrease with age and increase with creatinine clearance.[8]

Experimental Protocols

Synthesis

While detailed, step-by-step synthesis protocols are proprietary to chemical suppliers, the synthesis of this compound hydrochloride can be achieved from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[6] The general approach involves the nucleophilic substitution of the chlorine atom with N-(tert-butoxycarbonyl)ethylenediamine, followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.

Analytical Methodologies

The quantification of this compound in various matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. The following is a general protocol that can be adapted for the analysis of this compound.

Table 2: HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and acetonitrile. The ratio may need to be optimized (e.g., 60:40 or 77:23 v/v).[9][10] |

| Flow Rate | 0.7 - 1.0 mL/min[9][10] |

| Detection | UV at 278 nm[9] or Fluorescence (Excitation: 278 nm, Emission: 455 nm)[11] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 35 - 40°C[11] |

| Internal Standard | Gatifloxacin or another suitable fluoroquinolone[9] |

Sample Preparation (from Plasma):

-

To 0.5 mL of plasma, add a known concentration of the internal standard.

-

Precipitate proteins by adding an equal volume of acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm) for 30 minutes.[9]

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the clear filtrate into the HPLC system.

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a compound of significant interest in the fields of pharmacology, toxicology, and environmental science. Its role as a major metabolite of ciprofloxacin and its inherent antibacterial activity underscore the importance of its accurate identification and quantification. The data and protocols presented in this guide offer a foundational resource for researchers and professionals, enabling further investigation into the clinical and environmental relevance of this compound. As analytical techniques continue to advance, a more detailed understanding of the complete lifecycle of ciprofloxacin and its metabolites will undoubtedly emerge.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Desethylene Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene ciprofloxacin (B1669076), also known as Ciprofloxacin Impurity A or the ethylenediamine (B42938) analog of ciprofloxacin, is a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1] Its synthesis and characterization are crucial for impurity profiling, reference standard preparation, and understanding the metabolic fate of ciprofloxacin. This technical guide provides a comprehensive overview of the synthesis of Desethylene ciprofloxacin from 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and ethylenediamine, along with detailed protocols for its characterization using modern analytical techniques.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of bacterial infections. During its metabolism and under certain environmental conditions, ciprofloxacin can be converted to several byproducts, with this compound being a notable example. The presence of this impurity in pharmaceutical formulations is strictly regulated, necessitating its synthesis for use as a reference standard in analytical method development and validation. This guide outlines the chemical synthesis and detailed characterization of this compound, providing researchers and drug development professionals with the necessary information for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is analogous to the final step in the synthesis of ciprofloxacin, with the key difference being the substitution of piperazine (B1678402) with ethylenediamine. The primary starting material is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Synthesis Pathway

The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of ethylenediamine displaces the chlorine atom at the C-7 position of the quinolone ring.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

-

Ethylenediamine

-

Pyridine (B92270) or other suitable base

-

Dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) as solvent

-

Ethanol

-

Water

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

In a round-bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in a suitable solvent such as DMSO or NMP.

-

Add an excess of ethylenediamine to the solution, typically 2-4 equivalents.

-

Add a base such as pyridine to the reaction mixture to act as an acid scavenger.

-

Heat the reaction mixture to a temperature between 120-140°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate and wash with water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified this compound under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A mixture of a buffered aqueous solution (e.g., 0.025 M phosphoric acid, pH 3.0) and acetonitrile. A common ratio is 87:13 (v/v).[2][3][4] |

| Flow Rate | 1.0 - 1.5 mL/min[3][4] |

| Detection | UV at 278 nm[3][4] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Relative Retention Time | Approximately 0.7 relative to ciprofloxacin[2][4] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5 | ~148 |

| H-5 | ~7.8 | ~108 |

| H-8 | ~7.5 | ~120 |

| C-2 | - | ~148 |

| C-3 | - | ~110 |

| C-4 | - | ~177 |

| C-4a | - | ~139 |

| C-5 | - | ~108 |

| C-6 | - | ~152 (d, JC-F ≈ 250 Hz) |

| C-7 | - | ~145 |

| C-8 | - | ~120 |

| C-8a | - | ~125 |

| Cyclopropyl-CH | ~3.5 | ~35 |

| Cyclopropyl-CH₂ | ~1.2, ~1.4 | ~8 |

| Ethylenediamine-CH₂ | ~3.2, ~3.0 | ~45, ~42 |

| NH, NH₂ | Variable | - |

| COOH | ~15.0 | ~167 |

Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M+H]⁺ = 306.12[5]

-

Fragmentation Pattern: The fragmentation of fluoroquinolones typically involves the loss of water, carbon dioxide, and cleavage of the side chain at C-7. For this compound, characteristic fragments would arise from the cleavage of the ethylenediamine moiety.

Caption: Predicted MS fragmentation pathway.

Physicochemical Properties

Table 3: Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₅H₁₆FN₃O₃ |

| Molecular Weight | 305.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not well documented, expected to be >200 °C |

| UV λmax | ~278 nm (in acidic solution)[3] |

| Solubility | Soluble in acidic aqueous solutions and polar organic solvents like DMSO. |

Experimental Workflows

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow.

Analytical Characterization Workflow

References

Desethylene Ciprofloxacin: A Technical Examination of its Antibacterial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Executive Summary

Desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used fluoroquinolone antibiotic ciprofloxacin, exhibits weak antibacterial activity.[1] This technical guide provides a comprehensive analysis of the available scientific literature on the antibacterial mechanism of action of desethylene ciprofloxacin. While its mode of action is presumed to parallel that of its parent compound, ciprofloxacin, by targeting bacterial DNA gyrase and topoisomerase IV, its efficacy is significantly lower. This document summarizes the known quantitative data, outlines relevant experimental protocols for its study, and presents visual diagrams of the implicated biochemical pathways and experimental workflows to support further research and development in the field of antibacterial agents.

Introduction

Ciprofloxacin is a potent broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] Following administration, ciprofloxacin is metabolized in the liver, giving rise to several metabolites, including this compound (M1).[3] Understanding the antibacterial properties of these metabolites is crucial for a complete picture of the drug's in vivo activity and for the development of new antibiotic agents. This guide focuses specifically on the antibacterial mechanism of this compound.

Mechanism of Antibacterial Action

The antibacterial action of fluoroquinolones stems from their ability to stabilize the transient covalent complex formed between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

While specific studies on the interaction of this compound with these enzymes are limited, its structural similarity to ciprofloxacin suggests a shared mechanism of action. It is hypothesized that this compound also targets DNA gyrase and topoisomerase IV. However, its antibacterial potency is reported to be weak, comparable to that of nalidixic acid, an earlier-generation quinolone, and significantly less than that of ciprofloxacin and norfloxacin.[1]

Figure 1: Proposed mechanism of antibacterial action for this compound.

Quantitative Data

| Compound | Relative Antibacterial Activity |

| Ciprofloxacin | High |

| Norfloxacin | High |

| This compound (M1) | Weak (Comparable to Nalidixic Acid) |

| Nalidixic Acid | Weak |

Table 1: Comparative Antibacterial Activity

Experimental Protocols

To further elucidate the specific antibacterial mechanism and potency of this compound, the following established experimental protocols, commonly used for fluoroquinolone antibiotics, can be adapted.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Inoculum: Culture the desired bacterial strain (e.g., E. coli, S. aureus, P. aeruginosa, K. pneumoniae) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, and assay buffer (containing ATP and MgCl2).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Quantify the decrease in the supercoiled DNA band to determine the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of interlinked DNA circles by topoisomerase IV.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, and assay buffer (containing ATP and MgCl2).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

-

Visualization and Quantification: Stain the gel and visualize the DNA bands. Quantify the amount of decatenated product to determine the IC50 value.

Figure 3: General workflow for DNA gyrase and topoisomerase IV inhibition assays.

Conclusion

This compound, a major metabolite of ciprofloxacin, demonstrates weak antibacterial activity, comparable to nalidixic acid. Its mechanism of action is presumed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, mirroring its parent compound. However, a significant gap exists in the literature regarding specific quantitative data on its inhibitory potency against these enzymes and its spectrum of activity against various bacterial pathogens. The experimental protocols outlined in this guide provide a framework for future research to quantitatively characterize the antibacterial profile of this compound. Such studies are essential for a more complete understanding of ciprofloxacin's overall in vivo efficacy and for informing the development of novel fluoroquinolone antibiotics.

References

The In Vivo Pharmacokinetics of Desethylene Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in the study of this compound.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic that undergoes partial metabolism in the liver following administration. One of its four major metabolites is desethylene ciprofloxacin, formed through the modification of the piperazinyl group of the parent compound.[1][2] While present in lower concentrations than ciprofloxacin, this compound exhibits some antibacterial activity, comparable to that of nalidixic acid, and is therefore of interest in understanding the overall pharmacological and toxicological profile of ciprofloxacin.[1][3] This guide focuses on the in vivo pharmacokinetic properties of this compound.

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is metabolized in the liver, leading to the formation of four main metabolites: this compound, sulfociprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[4] The conversion to this compound is influenced by various physiological and genetic factors.[5]

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic parameters of this compound have been characterized, primarily in human studies. The data reveals that the formation and elimination of this metabolite are influenced by patient-specific factors.

| Parameter | Value | Population | Notes | Source |

| Metabolite/Parent Ratio (Median, IQR) | 5.86% (4.09–9.87)% | Critically ill patients | The ratio of this compound to ciprofloxacin. | [5] |

| Association with Age | Negative correlation (r² = 0.2227, p = 0.0112) | Critically ill patients | The metabolic ratio decreases with increasing age. | [5] |

| Association with Height | Positive correlation (r² = 0.2277, p = 0.0089) | Critically ill patients | The metabolic ratio increases with height. | [5] |

| Association with Creatinine Clearance (CLcr) | Positive correlation (r² = 0.2023, p = 0.0144) | Critically ill patients | The parent drug-metabolite transfer rate constant increases with CLcr. | [5] |

| Volume of Distribution | Decreases with age | Critically ill patients | A population pharmacokinetic model showed an inverse relationship. | [5] |

| Metabolite Elimination Rate Constant | Decreases with age; Increased in CYP1A2 rs762551 variant allele carriers | Critically ill patients | Demonstrates the influence of age and genetic polymorphisms. | [5] |

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[6][7][8]

Sample Collection and Preparation

-

Biological Sample Collection: Blood samples are typically collected at predetermined time points following the administration of ciprofloxacin.[5] Serum or plasma is separated by centrifugation.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as acetonitrile (B52724) is added to the serum or plasma sample (e.g., in a 1:2 ratio).[9][10]

-

Extraction: A liquid-liquid extraction is often performed using a solvent mixture like methylene (B1212753) chloride and 2-propanol (e.g., 90:10 v/v) to isolate the analyte from the aqueous phase.[9][10]

-

Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase to concentrate the sample.[9][10]

HPLC-UV Method

-

Chromatographic Column: A reversed-phase C18 column is commonly used for the separation.[9]

-

Mobile Phase: A typical mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727).[9] For example, a composition of 35% phosphate buffer (pH 7.4) and 65% methanol with the addition of an ion-pairing agent like hexadecyltrimethylammonium bromide can be effective.[9]

-

Detection: UV absorbance is monitored at a specific wavelength, for instance, 313 nm.[9]

-

Internal Standard: An internal standard, such as nalidixic acid, is often used to improve the accuracy and precision of the quantification.[9]

Population Pharmacokinetic Modeling

Population pharmacokinetic models, often developed using software like Monolix Suite, are employed to analyze concentration-time profiles of both the parent drug and its metabolites.[5] A nonlinear mixed-effects modeling approach is frequently utilized to account for inter-individual variability.[5]

Experimental and Analytical Workflow

The process of conducting an in vivo pharmacokinetic study of this compound involves several sequential steps, from the initial administration of the parent drug to the final data analysis.

Conclusion

The in vivo pharmacokinetics of this compound are intricately linked to the metabolism of the parent drug, ciprofloxacin. Factors such as age, renal function, and genetic makeup can significantly influence the formation and elimination of this metabolite.[5] Detailed pharmacokinetic studies, employing robust analytical methods like HPLC and LC-MS/MS, are essential for a comprehensive understanding of the contribution of this compound to the overall clinical profile of ciprofloxacin. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug development and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

Desethylene Ciprofloxacin: An In-depth Technical Guide on a Key Metabolite of Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is extensively used in the treatment of various bacterial infections. Its efficacy and safety profile are influenced by its metabolism, which leads to the formation of several metabolites. Among these, desethylene ciprofloxacin is a major metabolite, resulting from the modification of the piperazinyl group of the parent compound.[1] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, pharmacokinetic profile, analytical quantification, and toxicological assessment. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of ciprofloxacin and its metabolic fate.

Chemical Structure and Properties

This compound is formed through the biotransformation of the piperazine (B1678402) ring of ciprofloxacin. The chemical structures of both ciprofloxacin and this compound are presented below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | [2] |

| Molecular Formula | C₁₅H₁₆FN₃O₃ | [2] |

| Molecular Weight | 317.31 g/mol | [3] |

| CAS Number | 103222-12-4 | [4] |

Metabolic Pathway of Ciprofloxacin to this compound

The metabolism of ciprofloxacin to this compound primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system, with CYP1A2 being a key enzyme involved in this transformation.[3][5] The formation of this compound involves the removal of an ethylene (B1197577) group from the piperazine ring of ciprofloxacin.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Ciprofloxacin: A Technical Guide to the Degradation Pathway Yielding Desethylene Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Ciprofloxacin (B1669076), a widely used fluoroquinolone antibiotic, is a growing environmental concern due to its persistence and potential to promote antibiotic resistance. A primary degradation product of ciprofloxacin in the environment is desethylene ciprofloxacin, formed through the cleavage of the piperazine (B1678402) ring. Understanding the pathways and efficiencies of this transformation is crucial for assessing its environmental impact and developing effective remediation strategies. This technical guide provides an in-depth analysis of the environmental degradation pathways of ciprofloxacin to this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

I. Quantitative Analysis of this compound Formation

The formation of this compound from ciprofloxacin is influenced by the specific environmental degradation pathway. The following tables summarize quantitative data from various studies, providing a comparative overview of the efficiency of this transformation under different conditions.

Table 1: Formation of this compound via Photodegradation

| Initial Ciprofloxacin Concentration | Light Source/Conditions | Irradiation Time | Final this compound Concentration | Reference |

| 1 mg/L | Sunlight | 250 min | 0.425 mg/L | [1] |

Table 2: Formation of this compound via Ozonation

| Initial Ciprofloxacin Concentration | pH | Ozonation Time | Maximum this compound Concentration | Reference |

| Not Specified | 3 | Not Specified | 3.3 µM | |

| Not Specified | 7 | Not Specified | 1.9 µM | |

| Not Specified | 10 | Not Specified | 5.3 µM |

Note: Quantitative data for the formation of this compound through biodegradation and other advanced oxidation processes is limited in the reviewed literature, highlighting a key area for future research.

II. Dominant Environmental Degradation Pathways and Mechanisms

The transformation of ciprofloxacin to this compound primarily involves the cleavage of the piperazine ring. This can be initiated through several environmental degradation processes, including photodegradation, biodegradation, and advanced oxidation processes (AOPs).

A. Photodegradation

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the environmental transformation of ciprofloxacin. Upon exposure to sunlight, particularly UV radiation, the piperazine moiety of the ciprofloxacin molecule becomes susceptible to cleavage, leading to the formation of this compound.[2] The electronegative fluorine atom on the quinolone core is thought to induce angular stress on the piperazine ring, making it more prone to degradation upon photo-excitation.

B. Biodegradation

Microbial activity plays a crucial role in the breakdown of organic contaminants in the environment. Certain microorganisms have been shown to degrade ciprofloxacin.[3][4][5] The biodegradation process can occur through co-metabolism, where the microorganism degrades the antibiotic while utilizing other organic matter as its primary energy source.[6] The cleavage of the piperazine ring is a key step in the microbial degradation pathway leading to this compound.

C. Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can effectively degrade persistent organic pollutants like ciprofloxacin.[7] Processes like the Fenton reaction (Fe²⁺/H₂O₂) and UV/H₂O₂ treatment generate these radicals, which readily attack the electron-rich piperazine ring of the ciprofloxacin molecule, leading to its cleavage and the formation of this compound and other degradation products.[8][9]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ciprofloxacin degradation to this compound.

A. Sample Preparation for Degradation Studies

-

Stock Solution Preparation: A stock solution of ciprofloxacin (e.g., 100 mg/L) is prepared by dissolving a known weight of ciprofloxacin hydrochloride in ultrapure water. The solution should be stored in the dark to prevent premature photodegradation.

-

Working Solution Preparation: The stock solution is diluted with the desired matrix (e.g., ultrapure water, wastewater effluent) to the target initial concentration for the degradation experiment (e.g., 1 mg/L).

-

pH Adjustment: The pH of the working solution is adjusted to the desired level using dilute acid (e.g., HCl) or base (e.g., NaOH).

B. Photodegradation Experiment Workflow

-

Reactor Setup: The ciprofloxacin working solution is placed in a suitable photoreactor (e.g., quartz tube) equipped with a light source (e.g., solar simulator, UV lamp).

-

Irradiation: The solution is exposed to the light source for a predetermined duration. Aliquots are collected at specific time intervals to monitor the degradation process.

-

Sample Quenching (if necessary): For experiments involving reactive species, a quenching agent (e.g., sodium thiosulfate (B1220275) for chlorine) may be added to the collected samples to stop the degradation reaction.

-

Analysis: The collected samples are analyzed using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentrations of ciprofloxacin and this compound.

Caption: Workflow for a typical photodegradation experiment.

C. Biodegradation Experiment Protocol (Shake Flask Method)

-

Microbial Culture Preparation: A suitable bacterial strain or consortium known for degrading ciprofloxacin is cultured in an appropriate growth medium.[10]

-

Inoculum Preparation: A specific volume of the microbial culture is harvested and resuspended in a minimal salt medium to a desired cell density (e.g., 10⁸ CFU/mL).[11]

-

Incubation: The inoculum is added to sterile flasks containing the ciprofloxacin working solution. The flasks are incubated on a shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[12]

-

Sampling: Aliquots are withdrawn aseptically at regular intervals.

-

Sample Preparation: The collected samples are centrifuged and/or filtered to remove bacterial cells before analysis.

-

Analysis: The supernatant is analyzed by HPLC or LC-MS/MS to quantify ciprofloxacin and this compound.

Caption: Shake flask method for biodegradation studies.

D. Advanced Oxidation Process (Fenton Reaction) Protocol

-

Reaction Setup: The ciprofloxacin working solution is placed in a beaker with a magnetic stirrer.

-

pH Adjustment: The pH of the solution is adjusted to an acidic range (typically pH 3-4) using sulfuric acid.

-

Initiation of Reaction: A solution of ferrous sulfate (B86663) (FeSO₄) is added to the ciprofloxacin solution, followed by the dropwise addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction.[13]

-

Sampling and Quenching: Aliquots are taken at different time points, and the reaction is quenched by adding a substance like sodium sulfite (B76179) or by raising the pH.

-

Analysis: The quenched samples are filtered and analyzed by HPLC or LC-MS/MS.

Caption: Protocol for a Fenton-based degradation experiment.

IV. Analytical Methodologies

Accurate quantification of ciprofloxacin and this compound is essential for studying their environmental degradation. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

A. High-Performance Liquid Chromatography (HPLC-UV)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

-

Typical Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific ratio is optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 278 nm is commonly used for ciprofloxacin.

-

Sample Preparation: Aqueous samples are typically filtered through a 0.22 µm or 0.45 µm filter before injection. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

-

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-UV. After separation by HPLC, the compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and the detection of its characteristic fragment ions, providing a high degree of confidence in identification and quantification.

-

Typical Parameters:

-

Chromatography: Similar HPLC conditions as described above are often used.

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for ciprofloxacin and its degradation products.[12]

-

Mass Transitions (MRM): Specific precursor-to-product ion transitions are monitored for quantification. For example, a common transition for ciprofloxacin is m/z 332.1 → 231.1. The transition for this compound would be determined by its molecular weight.

-

Sample Preparation: Similar to HPLC-UV, filtration is required. For trace-level analysis in complex matrices, SPE is highly recommended.

-

V. Signaling Pathways and Logical Relationships

The degradation of ciprofloxacin to this compound involves the cleavage of the piperazine ring, a key structural feature of the antibiotic. The following diagrams illustrate the generalized pathways for this transformation.

Caption: Overview of pathways leading to this compound.

Caption: Role of hydroxyl radicals in AOP-mediated degradation.

VI. Conclusion

The transformation of ciprofloxacin to this compound is a significant environmental degradation pathway mediated by processes such as photodegradation, biodegradation, and advanced oxidation. Quantitative data indicates that the efficiency of this conversion varies depending on the specific conditions, with photodegradation and ozonation showing notable formation of this metabolite. The primary mechanism involves the cleavage of the piperazine ring, a reaction that can be initiated by UV light, microbial enzymes, or highly reactive oxygen species. Standardized experimental protocols and robust analytical methods, particularly HPLC and LC-MS/MS, are crucial for accurately studying these degradation pathways and quantifying the formation of this compound. Further research is needed to generate more comprehensive quantitative data across all relevant environmental pathways to better understand the fate and risk associated with ciprofloxacin in the environment.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of ciprofloxacin using machine learning tools: Kinetics and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Ciprofloxacin in Water Using Escherichia coli and Enterococcus faecium [agris.fao.org]

- 10. mdpi.com [mdpi.com]

- 11. Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.gnest.org [journal.gnest.org]

- 13. japsonline.com [japsonline.com]

A Comparative Analysis of the Biological Activity of Ciprofloxacin and its Metabolite, Desethylene Ciprofloxacin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is widely recognized for its potent antibacterial activity, which it achieves through the inhibition of bacterial DNA gyrase and topoisomerase IV. Upon administration, ciprofloxacin is metabolized in the body, with desethylene ciprofloxacin being one of its major metabolites. This technical guide provides a comprehensive comparison of the biological activity of this compound relative to its parent compound, ciprofloxacin. While quantitative data for a direct, side-by-side comparison of the antibacterial efficacy and enzyme inhibition is limited in publicly available literature, this document synthesizes the existing qualitative and quantitative information to provide a thorough understanding for research and drug development professionals. The analysis indicates that this compound retains antibacterial properties, albeit at a significantly reduced level compared to ciprofloxacin. This guide details the known antibacterial spectrum, mechanism of action, and includes standardized experimental protocols for the evaluation of these compounds.

Introduction

Ciprofloxacin is a critically important synthetic antibiotic belonging to the fluoroquinolone class.[1] Its bactericidal action is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[4] By forming a stable complex with the enzyme and cleaved DNA, ciprofloxacin introduces lethal double-strand breaks into the bacterial chromosome.[4]

In humans, ciprofloxacin is partially metabolized, with approximately 15% of an oral dose being converted into four main metabolites.[5] One of the principal metabolites is this compound.[5] Understanding the biological activity of this metabolite is crucial for a complete comprehension of the overall pharmacological and toxicological profile of ciprofloxacin. This guide aims to provide a detailed comparison of the biological activities of ciprofloxacin and this compound, focusing on their antibacterial efficacy and interaction with topoisomerase enzymes.

Comparative Antibacterial Activity

The antibacterial activity of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Quantitative Data

One of the key studies in this area qualitatively described the activity of this compound (referred to as M1) as weak and comparable to that of nalidixic acid, an earlier, less potent quinolone antibiotic.[1] The same study noted that this compound is significantly less active than ciprofloxacin.[1]

The following tables summarize the known MIC values for ciprofloxacin against common Gram-positive and Gram-negative bacteria to provide a baseline for its high efficacy. The corresponding data for this compound is largely unavailable in current literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin against Gram-Positive Bacteria

| Bacterial Species | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |

| Staphylococcus aureus | 0.12 - 2[6] | Data not available |

| Streptococcus pneumoniae | 0.25 - 4[6] | Data not available |

| Enterococcus faecalis | 0.25 - 2[2] | Data not available |

Table 2: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin against Gram-Negative Bacteria

| Bacterial Species | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli | 0.004 - 4[6] | Data not available |

| Pseudomonas aeruginosa | 0.016 - 2[6] | Data not available |

| Klebsiella pneumoniae | 0.015 - 1[7] | Data not available |

| Neisseria gonorrhoeae | ≤0.06[8] | Data not available |

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of action for ciprofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV. The inhibitory potency is measured by the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Quantitative Data on Enzyme Inhibition

While extensive data exists for the inhibitory activity of ciprofloxacin against its target enzymes, there is a notable lack of publicly available data on the IC50 values of this compound against bacterial DNA gyrase and topoisomerase IV. Research has been conducted on the effect of this compound on human topoisomerase II, where it was found to not poison the enzyme but could inhibit its DNA relaxation activity at high concentrations (200–300 μM).[9]

The following table provides IC50 values for ciprofloxacin against bacterial topoisomerases.

Table 3: Inhibitory Activity (IC50) of Ciprofloxacin against Bacterial Topoisomerases

| Enzyme | Bacterial Species | Ciprofloxacin IC50 (µg/mL) | This compound IC50 (µg/mL) |

| DNA Gyrase | Enterococcus faecalis | 27.8[2] | Data not available |

| Topoisomerase IV | Enterococcus faecalis | 9.30[2] | Data not available |

| Topoisomerase IV | Staphylococcus aureus | 1.25 - 2.5 | Data not available |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of Fluoroquinolones

References

- 1. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives | Semantic Scholar [semanticscholar.org]

- 6. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Core Topic: Solubility and Stability of Desethylene Ciprofloxacin in Different Solvents

An in-depth technical guide on the solubility and stability of Desethylene ciprofloxacin (B1669076) for researchers, scientists, and drug development professionals.

Desethylene ciprofloxacin is a principal metabolite and a known impurity of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1] Its presence and concentration in pharmaceutical products are critical quality attributes that require careful monitoring. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, crucial for analytical method development, formulation design, and impurity profiling.

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its impurities is a fundamental physicochemical property that influences bioavailability, formulation, and analytical method development. While specific quantitative solubility data for this compound is not widely available in public literature, a qualitative profile can be inferred from its chemical structure and the known properties of its parent compound, ciprofloxacin.

Like ciprofloxacin, this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (aminoethylamino group) functionalities. This structure dictates a pH-dependent solubility profile, which is typically lowest at its isoelectric point and increases significantly in both acidic and alkaline conditions.

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various common solvents based on general chemical principles and data from structurally related fluoroquinolones.[2][3][4]

Table 1: Estimated Qualitative Solubility of this compound

| Solvent System | Expected Solubility | Rationale and Notes |

| Aqueous Buffers (pH < 5) | High | The basic amino group becomes protonated, forming a more soluble salt. Solubility in 0.1 M HCl is expected to be high.[5] |

| Aqueous Buffers (pH 5-8) | Low | The molecule is likely near its isoelectric point, where zwitterionic species dominate, leading to minimal aqueous solubility. |

| Aqueous Buffers (pH > 9) | High | The acidic carboxylic acid group deprotonates, forming a more soluble salt. |

| Methanol | Slightly to Sparingly Soluble | As a polar protic solvent, it can engage in hydrogen bonding. Ciprofloxacin impurity E is soluble in methanol.[6] |

| Acetonitrile | Slightly Soluble | A polar aprotic solvent commonly used in HPLC mobile phases for fluoroquinolone analysis.[7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve many poorly water-soluble compounds. This compound hydrochloride is slightly soluble in DMSO.[9] |

| Dichloromethane | Very Sparingly Soluble | A non-polar organic solvent. Ciprofloxacin itself is very sparingly soluble in dichloromethane.[2] |

| Acetone | Practically Insoluble | Ciprofloxacin hydrochloride shows very low solubility in acetone.[10] |

Note: This table provides estimations. Precise quantitative data must be determined experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of the desired solvent (e.g., pH 1.2, 4.5, 6.8 buffers, water, methanol). The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[11]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) and agitate at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium (e.g., 24 to 48 hours).[11][13] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of this compound. The UV absorbance is typically measured around 278 nm.[1][7]

-

Calculation: Calculate the solubility in units such as mg/mL from the measured concentration, taking into account the dilution factor. A minimum of three replicate determinations should be performed for each solvent.[13]

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Section 2: Stability Profile

Understanding the stability of this compound is critical for predicting its formation and persistence in drug products. Forced degradation studies are essential to establish degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Behavior

This compound is a known degradation product of ciprofloxacin, formed under oxidative and photolytic conditions.[1][14] Therefore, it is susceptible to further degradation under similar or more aggressive stress conditions. The stability of ciprofloxacin itself has been extensively studied, providing insights into the likely behavior of its metabolites.[15][16]

Table 2: Forced Degradation Conditions and Expected Stability of this compound

| Stress Condition | Typical Reagents/Conditions | Expected Stability/Outcome |

| Acidic Hydrolysis | 0.1 M - 0.5 M HCl, heated (e.g., 50-70°C) for several hours.[17] | Ciprofloxacin shows significant degradation (e.g., ~20% in 0.1 M HCl at 70°C for 4h).[16] this compound is expected to be similarly susceptible to hydrolysis. |

| Basic Hydrolysis | 0.1 M - 0.5 M NaOH, heated (e.g., 50-70°C) for several hours.[17] | Ciprofloxacin degrades more rapidly in basic conditions than acidic (e.g., ~24% in 0.1 M NaOH at 70°C for 4h).[16] A similar susceptibility is expected for the desethylene analog. |

| Oxidation | 3% - 30% H₂O₂, room temp or heated (e.g., 70°C).[17] | This is a key pathway for the formation of this compound from ciprofloxacin.[1] However, under strong oxidative stress, it will likely degrade further into smaller molecules. Ciprofloxacin itself shows extensive degradation (~40% in 3% H₂O₂ at 70°C for 4h).[16] |

| Photostability | Exposure to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[17] | Fluoroquinolones are known to be light-sensitive.[18] Photodegradation is a known pathway for the formation of this compound.[14] The compound itself is expected to be unstable under light exposure. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period (e.g., 24 hours).[17] | Solid-state degradation is generally slower than in solution. Ciprofloxacin shows moderate degradation under thermal stress (~10% at 60°C for 24h).[16] |

Experimental Protocol for Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) must be able to accurately quantify the substance of interest in the presence of its degradation products, impurities, and excipients.[7]

Methodology:

-

Stress Sample Generation: Prepare solutions of this compound in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for photostability). For thermal stress, store the solid compound in an oven.

-

Degradation: Expose the samples to the stress conditions as outlined in Table 2. The extent of degradation should be targeted between 5-20% to ensure the formation of primary degradants without complete destruction of the molecule.[17]

-

Sample Treatment: After exposure, cool the samples to room temperature. Neutralize the acid- and base-stressed samples to prevent further degradation before analysis.

-

Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control and a blank, using a reverse-phase HPLC system with a photodiode array (PDA) detector. A C18 column is commonly used.[7] The mobile phase often consists of a pH-adjusted aqueous buffer (e.g., phosphoric acid, pH 3.0) and an organic modifier like acetonitrile.[7][8]

-

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)). This includes assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.[7]

Caption: General workflow for conducting forced degradation studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]

- 4. researchgate.net [researchgate.net]

- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 8. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchers.mq.edu.au [researchers.mq.edu.au]

- 17. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

Desethylene Ciprofloxacin: A Comprehensive Technical Guide for a Key Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene ciprofloxacin (B1669076) is a significant impurity and major metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.[1][2][3] As a critical parameter in the quality control of ciprofloxacin drug substances and products, the presence of desethylene ciprofloxacin must be carefully monitored to ensure the safety and efficacy of the pharmaceutical formulation. This technical guide provides an in-depth overview of this compound as a pharmaceutical impurity standard, including its chemical properties, formation, and analytical methodologies for its identification and quantification.

Chemical and Physical Properties

This compound, also known as 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a primary degradation product and metabolite of ciprofloxacin.[1][3] Its chemical structure is characterized by the opening of the piperazine (B1678402) ring of the parent ciprofloxacin molecule.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆FN₃O₃ | [2] |

| Molecular Weight | 305.31 g/mol | [2] |

| CAS Number | 103222-12-4 (free base) | [3] |

| Appearance | Crystalline solid | [2] |

| UV max (λmax) | 278 nm | [2] |

| Purity (as a reference standard) | ≥98% | [2] |

Formation of this compound

This compound is primarily formed through the degradation of ciprofloxacin under various stress conditions. Forced degradation studies are essential to understand the formation of this impurity and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies of ciprofloxacin have been conducted under various conditions as per the International Council for Harmonisation (ICH) guidelines.[4][5] These studies help in identifying potential degradation products, including this compound.

| Stress Condition | Description | Typical Degradation of Ciprofloxacin | Reference |

| Acidic Hydrolysis | 0.1 N HCl at 70°C for 4 hours | ~20% | [4][5] |

| Alkaline Hydrolysis | 0.1 N NaOH at 70°C for 4 hours | ~24% | [4][5] |

| Oxidative Degradation | 3% H₂O₂ at 70°C for 4 hours | ~40% | [4][5] |

| Photolytic Degradation | Exposure to UV radiation for 5 days | ~30% | [4][5] |

| Thermal Degradation | 60°C for 24 hours | ~10% | [4][5] |

The degradation pathway leading to this compound involves the cleavage of the piperazine ring of the ciprofloxacin molecule.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the detection and quantification of this compound in ciprofloxacin active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities. Several HPLC methods have been developed for the analysis of ciprofloxacin and its related substances.

Quantitative HPLC Method Parameters:

| Parameter | Method 1 | Method 2 |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Inertsil C18 (250 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.025 M Phosphoric Acid (pH 3.0 with triethylamine) (13:87 v/v) | Gradient of 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile |

| Flow Rate | 1.5 mL/min | 0.7 mL/min |

| Detection | UV at 278 nm | UV at 278 nm |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 50 µL | 10 µL |

| Reference | [6] | [7][8] |

Method Validation Data for Ciprofloxacin Analysis (Illustrative):

| Parameter | Result | Reference |

| Linearity Range | 0.01 - 5.00 µg/mL | [9] |

| Correlation Coefficient (r²) | >0.99 | [9] |

| Precision (%RSD) | 3.37 - 12.60% | [9] |

| Accuracy (% Recovery) | 87.25 - 114% | [9] |

| Limit of Detection (LOD) | 0.11 µg/mL | [10] |

| Limit of Quantification (LOQ) | 0.35 µg/mL | [10] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (LC-MS/MS) provide higher sensitivity and specificity for the identification and quantification of impurities, especially at trace levels.

Quantitative LC-MS/MS Method Parameters:

| Parameter | Method 1 |

| Column | C18 (75 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.2% formic acid in water:methanol (10:90, v/v) |

| Flow Rate | 0.5 mL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition (Ciprofloxacin) | m/z 332.0 → 231.3 |

| Reference | [9] |

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

-

Preparation of Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Preparation of Sample Solution: Accurately weigh the ciprofloxacin drug substance or a crushed tablet powder and dissolve in a suitable solvent. Dilute with the mobile phase to a known concentration.

-

Chromatographic Conditions: Set up the HPLC system with the parameters specified in the tables above.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the impurity in the sample using the peak area and the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare separate solutions of ciprofloxacin in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. For photolytic degradation, expose a solution of ciprofloxacin to UV light. For thermal degradation, heat a solid sample of ciprofloxacin.

-

Stress Conditions: Subject the prepared samples to the conditions outlined in the forced degradation table.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Monitor the degradation of ciprofloxacin and the formation of degradation products, including this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of signals corresponding to the ethylene (B1197577) bridge of the piperazine ring and the appearance of new signals for the aminoethyl side chain are characteristic features in the NMR spectra of this compound.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak will correspond to its molecular weight (305.31 g/mol ). The fragmentation pattern will show characteristic losses of functional groups from the parent molecule, aiding in its identification.[13][14]

Experimental Workflow for Impurity Profiling

A systematic workflow is essential for the effective impurity profiling of pharmaceutical products.

Conclusion

This compound is a critical process-related impurity and degradation product of ciprofloxacin that requires stringent control. This technical guide has provided a comprehensive overview of its properties, formation pathways, and detailed analytical methodologies for its quantification. The implementation of robust analytical strategies, including validated HPLC and LC-MS methods, is paramount for ensuring the quality, safety, and efficacy of ciprofloxacin-containing pharmaceutical products. Adherence to regulatory guidelines and a thorough understanding of impurity profiling are essential for drug development professionals in this context.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, Hydrochloride [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 8. rjptonline.org [rjptonline.org]

- 9. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Desethylene Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data specifically for desethylene ciprofloxacin (B1669076), a major metabolite of ciprofloxacin, is limited in the publicly available scientific literature.[1] Consequently, this guide provides the available information on desethylene ciprofloxacin and extensively leverages the well-documented toxicological profile of the parent compound, ciprofloxacin, to infer potential toxicological characteristics. Direct experimental validation is crucial for a definitive assessment of this compound's toxicity.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[2] Upon administration, ciprofloxacin is partially metabolized in the liver, giving rise to several metabolites, with this compound being one of the major forms.[3][4][5][6] Understanding the toxicological profile of this metabolite is critical for a comprehensive safety assessment of ciprofloxacin. This technical guide synthesizes the available toxicological data for this compound and infers its potential toxicological profile based on the extensive data available for ciprofloxacin.

Metabolism of Ciprofloxacin

Ciprofloxacin undergoes metabolism primarily in the liver, where the piperazinyl group is modified to form at least four metabolites: this compound, sulfociprofloxacin, oxociprofloxacin, and N-acetylciprofloxacin.[3][4] this compound is a significant metabolite and possesses some antibacterial activity.[5]

Toxicological Profile of this compound: Direct Evidence

Direct toxicological studies on this compound are scarce. The available information is primarily from safety data sheets (SDS) and a single study on its interaction with human topoisomerases.

Hazard Classification:

Safety data sheets for this compound hydrochloride classify it as "Toxic if swallowed" and "Very toxic to aquatic life with long lasting effects".[7] However, specific LD50 values are not provided, with the SDS often stating "No data available".[1][8][9]

Interaction with Human Topoisomerase II:

A study investigating the effects of fluoroquinolones on human topoisomerase IIα and IIβ found that this compound does not act as a poison for these enzymes.[10] The study reported that this compound did not significantly increase double-stranded DNA cleavage by either topoisomerase isoform, even at concentrations up to 300 μM.[10] However, along with ciprofloxacin, it was found to inhibit topoisomerase II-mediated DNA relaxation at concentrations of 200–300 μM.[10]

Quantitative Data Summary for this compound